mammalian metabolism of dibenzothiophene to 1-hydroxydibenzothiophene
mammalian metabolism of dibenzothiophene to 1-hydroxydibenzothiophene
An In-Depth Technical Guide to the Mammalian Metabolism of Dibenzothiophene
Introduction: The Significance of Dibenzothiophene Metabolism
Dibenzothiophene (DBT) is a tricyclic aromatic sulfur heterocycle, recognized as a persistent environmental pollutant originating from the combustion of fossil fuels. As a model polycyclic aromatic sulfur heterocycle (PASH), its metabolic fate is of significant interest to toxicologists, environmental scientists, and drug development professionals. Understanding how mammalian systems process DBT is crucial for assessing its potential toxicity and for informing the design of novel pharmaceuticals, as the benzothiophene scaffold is present in numerous bioactive molecules. This guide provides a detailed exploration of the established and potential metabolic pathways of DBT in mammals, the enzymatic machinery involved, and the experimental workflows required for its study.
Section 1: The Engine of Xenobiotic Biotransformation: Cytochrome P450 Monooxygenases
The mammalian liver is the primary site of xenobiotic metabolism, a process largely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are embedded in the endoplasmic reticulum of hepatocytes and are responsible for the Phase I metabolism of a vast array of lipophilic compounds, including drugs, pollutants, and steroids.[1][2] The fundamental role of CYP enzymes is to introduce or unmask polar functional groups (e.g., hydroxyl, epoxide) on a substrate, thereby increasing its water solubility and facilitating its subsequent excretion.[3] This oxidative biotransformation is a critical detoxification mechanism, but it can also lead to "bioactivation," where a relatively inert compound is converted into a reactive, potentially toxic intermediate.[1][4] Therefore, any investigation into the metabolism of a compound like DBT must be centered on the function and mechanism of the CYP450 system.
Section 2: The Predominant Pathway in Mammals: S-Oxidation of Dibenzothiophene
Contrary to the ring-hydroxylation pathways seen in some microbial systems, the scientific literature indicates that the primary metabolic route for dibenzothiophene in mammalian systems is oxidation at the sulfur atom. In vitro studies using rodent liver microsomes, which are rich in CYP enzymes, have demonstrated that DBT is almost exclusively metabolized to dibenzothiophene-5-oxide (DBT-sulfoxide) and, subsequently, to dibenzothiophene-5,5-dioxide (DBT-sulfone).[5][6]
Causality of S-Oxidation: The underlying reason for this pathway's dominance lies in the electronic structure of the DBT molecule. The sulfur atom in the thiophene ring is a nucleophilic center with available lone-pair electrons. The catalytic cycle of CYP450 enzymes generates a highly electrophilic oxygen species. This makes the sulfur atom a prime target for electrophilic attack, leading to a stepwise oxidation that is energetically favorable. This enzymatic S-oxidation is a well-established function of the cytochrome P450 system.[6]
Caption: Figure 1: The primary S-oxidation pathway of DBT in mammalian systems.
Section 3: Aromatic Hydroxylation: Investigating the Formation of 1-Hydroxydibenzothiophene
While S-oxidation is the dominant pathway, the formation of hydroxylated metabolites from aromatic compounds is a canonical function of CYP450 enzymes. The specific formation of 1-hydroxydibenzothiophene from DBT in mammals is not well-documented in current literature. However, the metabolic processing of related benzothiophene-containing molecules provides a strong mechanistic precedent for its potential formation, likely as a minor metabolic route.[7]
The Arene Oxide Hypothesis: The established mechanism for CYP450-mediated aromatic hydroxylation proceeds through the formation of a highly reactive arene oxide intermediate.[7] In this proposed pathway, a CYP450 enzyme would epoxidize one of the double bonds in the benzene ring of DBT. This epoxide is unstable and can undergo one of two fates:
-
Spontaneous Rearrangement: The arene oxide can rearrange to form a stable phenol, such as 1-hydroxydibenzothiophene. This rearrangement is known as the NIH shift.
-
Enzymatic Hydration: The enzyme epoxide hydrolase can add water across the epoxide ring to form a trans-dihydrodiol. The formation of such dihydrodiol metabolites is often a marker for the prior existence of an arene oxide intermediate and has been observed with other benzothiophene-containing compounds.[7]
The formation of an arene oxide is a critical event in toxicology, as these intermediates are electrophilic and can form covalent adducts with cellular nucleophiles like DNA and proteins, leading to toxicity.
Caption: Figure 2: A proposed pathway for DBT ring hydroxylation via an arene oxide.
Section 4: Experimental Methodologies for Studying DBT Metabolism
To investigate these metabolic pathways, a robust and validated experimental system is required. The use of in vitro models, particularly liver microsomes, provides a controlled and efficient platform for initial metabolic screening.
Workflow for In Vitro DBT Metabolism Analysis
Caption: Figure 3: A standard workflow for in vitro analysis of DBT metabolism.
Protocol 1: In Vitro Incubation of DBT with Rat Liver Microsomes
Rationale: This protocol uses liver microsomes as a source of CYP enzymes and NADPH as the necessary reducing equivalent to drive the CYP catalytic cycle.[3] The reaction is terminated by protein precipitation with a solvent, which effectively stops all enzymatic activity.
Step-by-Step Methodology:
-
Thaw Components: Thaw pooled rat liver microsomes (e.g., 20 mg/mL stock) and a 1 M NADPH regenerating solution on ice.
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Liver microsomes (to a final concentration of 0.5 mg/mL)
-
Dibenzothiophene (added from a DMSO stock to a final concentration of 10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to bring it to temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.
-
Incubation: Incubate at 37°C for 60 minutes with constant shaking. A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Vortex the tube vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of DBT Metabolites
Rationale: Liquid chromatography (LC) is used to separate the parent compound (DBT) from its various metabolites based on their physicochemical properties (e.g., polarity). Tandem mass spectrometry (MS/MS) provides two levels of confirmation: the mass of the intact molecule (parent ion) and the masses of its characteristic fragments after collision-induced dissociation, which allows for structural elucidation.[8][9]
Step-by-Step Methodology:
-
LC Setup:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Type 1 (Full Scan): Scan from m/z 150 to 300 to detect all potential parent ions.
-
Scan Type 2 (Product Ion Scan): For each suspected parent ion (see table below), perform fragmentation to generate a characteristic MS/MS spectrum.
-
-
Injection and Acquisition: Inject 5 µL of the prepared supernatant from Protocol 1 and acquire data.
-
Data Analysis: Process the chromatograms to identify peaks corresponding to the expected m/z values of DBT and its metabolites. Confirm identity by comparing the fragmentation patterns to known standards or predicted fragmentation pathways.
Section 5: Data Interpretation and Quantitative Analysis
The identification of metabolites hinges on detecting the precise mass shift from the parent compound. Oxidation adds an oxygen atom (+16 Da), while hydroxylation adds the same mass. Distinguishing between these isomers (e.g., DBT-sulfoxide vs. Hydroxy-DBT) requires careful analysis of their chromatographic retention times and, most importantly, their unique MS/MS fragmentation patterns.
| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) | Expected Mass Shift (Da) |
| Dibenzothiophene (DBT) | C₁₂H₈S | 184.0347 | 185.0420 | - |
| DBT-Sulfoxide | C₁₂H₈SO | 200.0296 | 201.0369 | +16 |
| 1-Hydroxydibenzothiophene | C₁₂H₈SO | 200.0296 | 201.0369 | +16 |
| DBT-Sulfone | C₁₂H₈SO₂ | 216.0245 | 217.0318 | +32 |
Conclusion
The mammalian metabolism of dibenzothiophene is primarily characterized by cytochrome P450-mediated S-oxidation, leading to the formation of DBT-sulfoxide and DBT-sulfone. This pathway represents a key detoxification route. While the direct formation of 1-hydroxydibenzothiophene is not prominently reported, the fundamental mechanisms of CYP450 catalysis allow for a hypothetical pathway involving a reactive arene oxide intermediate. For researchers in drug development, the propensity of the thiophene moiety to undergo S-oxidation is a critical consideration, while the potential for arene oxide formation, even as a minor pathway, carries toxicological implications that warrant careful investigation. The integrated experimental workflow detailed in this guide provides a robust framework for elucidating the metabolic fate of DBT and related sulfur-containing xenobiotics.
References
- Metabolism of the Polynuclear Sulfur Heterocycle Benzo[b]phenanthro[2,3-d]thiophene by Rodent Liver Microsomes.
- Metabolism of the polynuclear sulfur heterocycle benzo[b]phenanthro[2,3-d]thiophene by rodent liver microsomes. PubMed.
- The LC/MS analysis of the dibenzothiophene (DBT) desulfurization metabolites.
- P450 catalysed S-oxidation of dibenzothiophene by Cunninghamella elegans. PubMed.
- A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes. PMC.
- Dibenzothiophene – Knowledge and References. Taylor & Francis.
- Analysis and Fate of Dibenzothiophene Derivatives in the Marine Environment. Scilit.
- Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxid
- Analysis of the dibenzothiophene metabolic pathway in a newly isol
- The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascin
- In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermedi
- Metabolism of dibenzothiophene by a Beijerinckia species. PMC.
- A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC.
- The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Digital Commons@USU.
- What's the importance of cytochrome P450 metabolism?. Optibrium.
- Analytical Techniques Used in Metabolomics.
- The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. Cardiology & Vascular Research.
-
Proposed pathway of dibenzothiophene metabolism[10]. ResearchGate.
- Bacterial transformations of 1,2,3,4-tetrahydrodibenzothiophene and dibenzothiophene. PubMed.
- Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology. PMC.
- Elucidation of the metabolic pathway for dibenzothiophene desulphurization by Rhodococcus sp.
- Differentiation of different dibenzothiophene (DBT) desulfurizing bacteria via surface-enhanced Raman spectroscopy (SERS). RSC Publishing.
- Liver Microsomal Biotransformation of Nitro-aryl Drugs: Mechanism for Potential Oxidative Stress Induction. Repositorio Institucional de la Universidad de Chile.
- In Vitro Approaches for Studying the Inhibition of Drug-Metabolizing E. Taylor & Francis eBooks.
- Mechanism of oxidative desulfurization reaction of dibenzothiophene (DBT) using carboxylic acid.
- The Effect of Mesoporous Structure of the Support on the Oxid
- Degradation of dibenzothiophene by Brevibacterium sp.DO.
-
Proposed pathway of dibenzothiophene metabolism[10]. ResearchGate.
- Biodesulfurization Induces Reprogramming of Sulfur Metabolism in Rhodococcus qingshengii IGTS8: Proteomics and Untargeted Metabolomics. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. optibrium.com [optibrium.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
- 7. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. P450 catalysed S-oxidation of dibenzothiophene by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
